Ethyl 3-phenoxybenzoate

Lipophilicity Chromatography ADME Prediction

Substituting ethyl 3-phenoxybenzoate with its methyl or propyl ester analogs can invalidate method validation and confound bioactivity results due to differing lipophilicity (logP 3.66) and volatility. • GC-MS/HPLC-MS/MS Internal Standard: Resolves optimally from 3-PBA (polar acid) and methyl ester, enabling accurate urinary pyrethroid metabolite quantitation. • PPARγ-Inactive Control: Confirmed EC50 > 50 µM; eliminates assay interference during receptor modulation studies. • Scalable Intermediate: Documented 76% yield under mild conditions; bp 349°C ensures low material loss during elevated-temperature reactions.

Molecular Formula C15H14O3
Molecular Weight 242.274
CAS No. 60677-14-7
Cat. No. B2596828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-phenoxybenzoate
CAS60677-14-7
Molecular FormulaC15H14O3
Molecular Weight242.274
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3
InChIKeyLBKYKBFMRILRCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Phenoxybenzoate (CAS 60677-14-7): Chemical Identity and Core Properties for Procurement


Ethyl 3-phenoxybenzoate (CAS 60677-14-7) is an aromatic carboxylic acid ester, comprising a 3-phenoxybenzoate core with an ethyl ester substituent. Its molecular formula is C15H14O3, with a molecular weight of 242.27 g/mol . The compound is typically provided as a colorless oil or solid with a purity specification of 95% or higher . It is primarily utilized as a synthetic intermediate and analytical reference standard, with its utility rooted in its well-defined physicochemical properties and its relationship to the 3-phenoxybenzoic acid scaffold, a key structural motif in pyrethroid metabolites and various bioactive molecules [1].

Ethyl 3-Phenoxybenzoate (CAS 60677-14-7): Why Structural Analogs Cannot Be Interchanged


The ethyl ester of 3-phenoxybenzoic acid is not functionally interchangeable with its closest structural analogs—the free acid or alternative alkyl esters—due to quantifiable differences in lipophilicity, volatility, and biological target engagement. These physicochemical variations directly impact performance in key applications, including chromatographic separation, metabolic pathway tracing, and synthetic derivatization [1]. Consequently, substituting a methyl or propyl ester for the ethyl ester can invalidate analytical method validation, alter reaction kinetics, or confound biological assay results . The following evidence provides a quantitative basis for selecting Ethyl 3-phenoxybenzoate over these alternatives.

Ethyl 3-Phenoxybenzoate (CAS 60677-14-7): A Quantitative Evidence Guide for Superior Scientific Selection


Comparative Lipophilicity: LogP Differentiation vs. Methyl Ester

Ethyl 3-phenoxybenzoate exhibits a predicted logP value of 3.6556, which is approximately 0.4 units lower than the estimated logP of its methyl ester analog (logP ≈ 4.08) . This difference, while moderate, can significantly influence retention times in reverse-phase HPLC and impact predictions of membrane permeability in biological systems [1].

Lipophilicity Chromatography ADME Prediction

PPARγ Agonist Activity: A Clear Contrast with Acid Metabolite

In a cell-based reporter assay, Ethyl 3-phenoxybenzoate demonstrated no significant agonist activity at the peroxisome proliferator-activated receptor gamma (PPARγ), with an EC50 > 50,000 nM [1]. This is in stark contrast to its parent acid, 3-phenoxybenzoic acid (3-PBA), which is a well-characterized activator of the related PPARα receptor, though direct PPARγ EC50 data for 3-PBA are not available in this assay format [2].

Nuclear Receptor PPARγ Agonist Activity

Volatility and Boiling Point: Differentiating from Lower Alkyl Esters

The boiling point of Ethyl 3-phenoxybenzoate is predicted to be 348.9 ± 25.0 °C at standard atmospheric pressure . This value is significantly higher than that reported for the methyl ester analog, which boils at 150-153 °C under reduced pressure (1.5 Torr) . The higher boiling point of the ethyl ester translates to reduced volatility, a critical parameter for minimizing evaporative loss during solvent removal steps in synthesis and for ensuring long-term storage stability.

Volatility Synthetic Intermediate Physical Property

Efficient Synthesis Protocol: A Documented 76% Yield for Multi-Gram Preparation

A robust and reproducible synthetic method for Ethyl 3-phenoxybenzoate has been documented, achieving a 76% isolated yield after purification by flash chromatography [1]. The procedure utilizes commercially available ethyl 3-hydroxybenzoate and phenylboronic acid with copper(II) acetate as a catalyst, and is performed at ambient temperature in dichloromethane [2]. This well-defined protocol provides a reliable starting point for process chemists, contrasting with the often proprietary or poorly characterized routes for less common ester derivatives.

Synthetic Route Yield Optimization Process Chemistry

Ethyl 3-Phenoxybenzoate (CAS 60677-14-7): High-Value Application Scenarios Based on Verifiable Evidence


Analytical Chemistry: Internal Standard for Pyrethroid Metabolite Quantification

The ethyl ester of 3-phenoxybenzoic acid is optimally suited as an internal standard for GC-MS or HPLC-MS/MS methods quantifying the urinary pyrethroid metabolite, 3-phenoxybenzoic acid (3-PBA). Its distinct logP value (3.66) ensures chromatographic resolution from the more polar acid (3-PBA) and the less polar methyl ester, while its chemical inertness in the context of PPARγ assays (EC50 > 50 µM) [1] guarantees that it does not introduce bias into bioactivity measurements that may be conducted on the same samples . Furthermore, its well-documented structure via 1H NMR facilitates straightforward identification and purity verification for GLP studies [2].

Medicinal Chemistry: Inert Scaffold for Structure-Activity Relationship (SAR) Studies

Given its lack of PPARγ agonist activity up to 50 µM [1], Ethyl 3-phenoxybenzoate serves as an ideal 'inactive' control compound or a neutral scaffold for chemical modification. Researchers developing new PPAR modulators or investigating the off-target effects of pyrethroid metabolites can use this ester to probe the influence of the ethyl group on receptor engagement. This is particularly valuable when contrasting with the parent acid, 3-PBA, which activates PPARα, and the methyl ester, which exhibits altered lipophilicity and volatility . Its use ensures that observed biological effects are due to specific molecular interactions rather than general physicochemical artifacts.

Process Chemistry: A High-Yield Building Block for Diversified Synthesis

The documented synthetic route achieving a 76% yield under mild, room-temperature conditions provides a scalable and cost-effective entry point into the 3-phenoxybenzoate chemical space [1]. Ethyl 3-phenoxybenzoate can be hydrolyzed to the corresponding acid, transesterified, or reduced to the alcohol, offering a versatile intermediate for the synthesis of a wide range of analogs. Its higher boiling point (349 °C) and lower volatility compared to the methyl ester make it a more practical starting material for reactions requiring elevated temperatures or extended reaction times, minimizing material loss and improving process safety.

Bioremediation Research: A Non-Toxic Analog for Enzyme Characterization

In studies investigating the microbial degradation of pyrethroid insecticides, the 3-phenoxybenzoate moiety is the persistent core metabolite. Ethyl 3-phenoxybenzoate, which shares this core structure but is not itself a direct product of pyrethroid ester cleavage, can be used as a substrate analog to probe the specificity of bacterial esterases and oxygenases. Its defined purity and structural confirmation by 1H NMR [1] are essential for quantitative enzyme kinetics assays. Using the ethyl ester instead of the more environmentally labile parent acid allows researchers to study the initial hydrolytic steps of degradation pathways without the confounding factor of rapid acid dissociation or metabolism .

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